(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide
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Overview
Description
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide is a synthetic organic compound It is characterized by its unique structure, which includes a carbamoylamino group, a methoxycyclobutyl group, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide typically involves multiple steps:
Formation of the carbamoylamino group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under controlled conditions.
Introduction of the methoxycyclobutyl group: This step may involve the cyclization of a suitable precursor followed by methoxylation.
Formation of the methylpropanamide backbone: This can be synthesized through standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a pharmaceutical agent.
Industry: The compound may have applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylbutanamide: Similar structure with a butanamide backbone.
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylacetamide: Similar structure with an acetamide backbone.
Uniqueness
The uniqueness of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(12-10(11)15)9(14)13(2)7-4-8(5-7)16-3/h6-8H,4-5H2,1-3H3,(H3,11,12,15)/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICPSQIOLGOEX-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CC(C1)OC)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CC(C1)OC)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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